4-[(E)-{2-[({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid
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Overview
Description
Preparation Methods
Industrial Production: As of now, there is no established industrial-scale production method for this compound. Researchers primarily synthesize it for specialized studies.
Chemical Reactions Analysis
Reactivity:
Oxidation and Reduction: The compound may undergo redox reactions, but specific examples are scarce.
Substitution Reactions: It could participate in substitution reactions, although the exact conditions remain elusive.
Hydrazine derivatives: These are likely involved in the synthesis.
Thiol compounds: Used for introducing the sulfanyl groups.
Acylating agents: For acetylating the hydrazine moiety.
Major Products: The major products formed during the synthesis would be intermediates leading to the final compound.
Scientific Research Applications
Chemistry:
Chemical Probes: Researchers use it as a probe to study specific reactions or mechanisms.
Structural Studies: Its unique structure makes it valuable for structural analysis.
Biological Activity: Investigating its effects on biological systems.
Drug Development: It may serve as a starting point for drug design.
Materials Science:
Mechanism of Action
The precise mechanism of action remains unexplored. Further research is needed to understand how it interacts with biological targets and pathways.
Comparison with Similar Compounds
Unfortunately, direct comparisons are challenging due to its rarity. it stands out for its distinctive structure.
Similar Compounds:Hydrazones: Explore related hydrazones for comparison.
Thiadiazoles: Investigate other thiadiazole derivatives.
Properties
Molecular Formula |
C20H18N4O3S3 |
---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
4-[(E)-[[2-[[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]hydrazinylidene]methyl]benzoic acid |
InChI |
InChI=1S/C20H18N4O3S3/c1-13-2-4-15(5-3-13)11-28-19-23-24-20(30-19)29-12-17(25)22-21-10-14-6-8-16(9-7-14)18(26)27/h2-10H,11-12H2,1H3,(H,22,25)(H,26,27)/b21-10+ |
InChI Key |
OKGSLQQJHMPNEH-UFFVCSGVSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C/C3=CC=C(C=C3)C(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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